

# The Rise and Discontinuation of Tigemonam: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



**Tigemonam** (formerly SQ-30,213), an orally active monobactam antibiotic, emerged from the research laboratories of Bristol-Myers Squibb (formerly Squibb) in the mid-1980s.[1] As a third-generation monobactam, it represented a significant advancement in the quest for potent, orally bioavailable agents targeting problematic Gram-negative pathogens. Despite promising preclinical and in vitro data, its development was ultimately discontinued for reasons that have not been publicly disclosed. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and developmental history of **Tigemonam**, tailored for researchers, scientists, and drug development professionals.

### **Discovery and Synthesis**

**Tigemonam** was synthesized as part of a broader effort to improve upon the antibacterial spectrum and pharmacokinetic properties of earlier monobactams. The core structure, a monosulfactam, is structurally analogous to aztreonam. The initial preparation of **Tigemonam** was reported by C. Yoshida et al. in the Journal of Antibiotics in 1985, with subsequent patents filed by Slusarchyk and Koster of Squibb in 1986 and 1987.[1] While a detailed, step-by-step synthesis protocol is beyond the scope of this guide, the key innovation lay in the modification of the side chain at the 3-position of the azetidinone ring, which enhanced its oral absorption and stability against many β-lactamases.

#### **Mechanism of Action**

Like other  $\beta$ -lactam antibiotics, **Tigemonam** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its primary targets are the penicillin-binding proteins (PBPs),



enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the active site of these enzymes, **Tigemonam** effectively blocks the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity, cell lysis, and ultimately, bacterial death. A key advantage of **Tigemonam** is its high stability to hydrolysis by a wide range of plasmid and chromosomally mediated  $\beta$ -lactamases, which are a common cause of resistance to many other  $\beta$ -lactamantibiotics.



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Figure 1: Mechanism of action of **Tigemonam**.

#### In Vitro Antibacterial Activity

**Tigemonam** demonstrated potent in vitro activity against a broad spectrum of aerobic Gramnegative bacteria, including most members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae. Its activity against Pseudomonas aeruginosa, Acinetobacter spp., and anaerobic bacteria was generally poor. Notably, it retained its potency against many strains that were resistant to other β-lactams due to the production of β-lactamases.

Table 1: In Vitro Activity of **Tigemonam** (MIC90, μg/mL)



Bacterial Species	Tigemonam	Comparator Agents	
Escherichia coli	0.25	Amoxicillin/Clavulanate (>32), Cefaclor (16)	
Klebsiella pneumoniae	0.25	Amoxicillin/Clavulanate (>32), Cefaclor (8)	
Proteus mirabilis	≤0.12	Amoxicillin/Clavulanate (4), Cefaclor (4)	
Enterobacter spp.	16	-	
Citrobacter spp.	4	-	
Salmonella spp.	0.25	-	
Haemophilus influenzae	0.25	Amoxicillin/Clavulanate (2), Cefaclor (4)	

| Branhamella catarrhalis | 0.25 | - |

Data compiled from multiple sources.

# **Preclinical In Vivo Efficacy and Pharmacokinetics**

Preclinical studies in animal models confirmed the in vivo efficacy of orally administered **Tigemonam**. In murine systemic infection models, **Tigemonam** demonstrated potent activity against a range of Gram-negative pathogens.

Table 2: In Vivo Efficacy of Tigemonam (ED50, mg/kg) in Murine Systemic Infection Models



Pathogen	Tigemonam (Oral)	Cefaclor (Oral)	Amoxicillin (Oral)	
Escherichia coli SC 8294	1.4	>200	>200	
Escherichia coli SC 12199	1.5	160	>200	
Klebsiella pneumoniae SC 12216	0.9	160	>200	
Proteus mirabilis SC 9575	0.3	25	10	
Serratia marcescens SC 9782	0.5	>200	>200	
Enterobacter cloacae SC 11078	3.9	>200	>200	

| Haemophilus influenzae SC 10556 | 1.8 | 12.5 | 6.3 |

Pharmacokinetic studies in mice and dogs revealed that **Tigemonam** is well absorbed after oral administration.[2][3] In dogs, a 25 mg/kg oral dose resulted in serum levels exceeding 30  $\mu$ g/mL.[3]

Table 3: Pharmacokinetic Parameters of **Tigemonam** 

Species	Dose (mg/kg)	Route	Cmax (µg/mL)	Tmax (h)	Half-life (h)
Mouse	25	Oral	~15	~0.5	~1.5

| Dog | 25 | Oral | >30 | ~1-2 | ~2-3 |

Approximate values compiled from available literature.

# **Experimental Protocols**

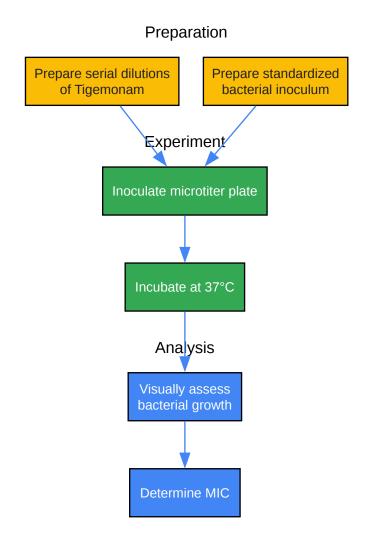


# Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of **Tigemonam** was primarily assessed using the broth microdilution method. The following is a generalized protocol based on standard methodologies of the time.

- Preparation of Antibiotic Solutions: A stock solution of **Tigemonam** is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth to achieve a range of concentrations.
- Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is further diluted in Mueller-Hinton broth to a final concentration of approximately 5 x 105 CFU/mL.
- Inoculation: A standardized volume of the bacterial inoculum is added to each well of a
  microtiter plate containing the serially diluted antibiotic. Control wells (growth control without
  antibiotic and sterility control without bacteria) are included.
- Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
- Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.





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Figure 2: Workflow for MIC determination.

### **Murine Systemic Infection Model for In Vivo Efficacy**

The in vivo efficacy of **Tigemonam** was evaluated in a murine systemic infection model. The following is a generalized protocol.

- Infection: Mice are challenged via intraperitoneal injection with a lethal dose of a bacterial pathogen suspended in a mucin-containing medium to enhance virulence.
- Treatment: At specified time points post-infection (e.g., 1 and 4 hours), groups of mice are treated with varying doses of **Tigemonam** or comparator antibiotics administered orally. A



control group receives a placebo.

- Observation: The mice are observed for a defined period (e.g., 7 days), and mortality is recorded.
- Data Analysis: The median effective dose (ED50), the dose required to protect 50% of the infected animals from death, is calculated using statistical methods such as probit analysis.

#### **Clinical Development and Discontinuation**

**Tigemonam** was identified as a candidate for clinical trials for the treatment of infections caused by susceptible Gram-negative aerobic bacteria. However, despite the promising preclinical data, the clinical development of **Tigemonam** was discontinued. The specific reasons for this decision have not been made public by Bristol-Myers Squibb.

#### Conclusion

**Tigemonam** was a promising orally active monobactam with potent activity against a wide range of Gram-negative pathogens, including many β-lactamase-producing strains. Its favorable preclinical profile, including good oral absorption in animal models, suggested it could have been a valuable addition to the therapeutic armamentarium against Gram-negative infections. The discontinuation of its development underscores the complexities and challenges inherent in the pharmaceutical pipeline, where promising candidates can be halted for a variety of undisclosed scientific, strategic, or commercial reasons. The story of **Tigemonam** remains a relevant case study for researchers in the field of antibiotic discovery and development.

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#### References

- 1. Tigemonam [drugfuture.com]
- 2. In vivo evaluation of tigemonam, a novel oral monobactam PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]



To cite this document: BenchChem. [The Rise and Discontinuation of Tigemonam: A
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